4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine
Description
4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine (CAS: 21447-63-2, molecular formula: C₁₁H₁₄N₂O₅S, molecular weight: 286.3) is a sulfonamide derivative featuring a morpholine ring linked to a substituted benzene sulfonyl group. Below, we compare its structural, synthetic, and physicochemical attributes with those of analogous compounds.
Properties
IUPAC Name |
4-(4-methyl-3-nitrophenyl)sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-9-2-3-10(8-11(9)13(14)15)19(16,17)12-4-6-18-7-5-12/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXFSMFCBACQAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Methylbenzenesulfonyl Chloride
The process begins with sulfonation of toluene using concentrated sulfuric acid at elevated temperatures (120–150°C), yielding 4-methylbenzenesulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid to 4-methylbenzenesulfonyl chloride, achieving yields >85%.
Nitration of 4-Methylbenzenesulfonyl Chloride
Nitration is performed using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C to direct electrophilic substitution meta to the sulfonyl group. The sulfonyl chloride’s electron-withdrawing nature ensures regioselective nitro group introduction at position 3, yielding 3-nitro-4-methylbenzenesulfonyl chloride (Figure 1).
Optimization Insights
Reaction with Morpholine
The sulfonyl chloride intermediate reacts with morpholine in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) to form the target sulfonamide. Workup involves aqueous extraction and recrystallization from ethanol/water, yielding 80–89% pure product.
Key Data
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Sulfonation | H₂SO₄, 120°C, 6 h | 92 | 95 |
| Chlorination | PCl₅, reflux, 3 h | 88 | 97 |
| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 78 | 90 |
| Sulfonamide Formation | Morpholine, DCM, 25°C, 4 h | 85 | 98 |
Sandmeyer Chlorosulfonylation of 3-Nitro-4-methylaniline
Challenges in Aniline Synthesis
3-Nitro-4-methylaniline is synthetically challenging due to competing ortho/para nitration in 4-methylaniline. Alternative routes involve:
Sandmeyer Reaction Protocol
Adapting the method from, 3-nitro-4-methylaniline undergoes diazotization with tert-butyl nitrite in acetonitrile/37% HCl. Subsequent treatment with DABSO (a stable SO₂ surrogate) and CuCl₂ generates the sulfonyl chloride intermediate, isolated in 83% yield. Reaction with morpholine in THF at 25°C completes the synthesis, yielding 79–85% 4-[(4-methyl-3-nitrobenzene)sulfonyl]morpholine.
Critical Parameters
- DABSO Stoichiometry : 1.2 equivalents relative to aniline prevent over-sulfonation.
- Copper Catalyst : CuCl₂ (10 mol%) enhances reaction rate and selectivity.
One-Pot Sequential Sulfonation-Nitration
Integrated Process Design
This approach combines sulfonation, nitration, and morpholine coupling in a single reactor, reducing isolation steps and waste. Toluene is sulfonated in situ, followed by nitration and immediate reaction with morpholine.
Advantages
Reaction Mechanism
- Sulfonation : Toluene + H₂SO₄ → 4-methylbenzenesulfonic acid.
- Nitration : Electrophilic attack at position 3 via mixed acid.
- Chlorination : SOCl₂ converts sulfonic acid to sulfonyl chloride.
- Aminolysis : Morpholine displaces chloride, forming the sulfonamide.
Operational Data
| Parameter | Value |
|---|---|
| Total Reaction Time | 18 h |
| Temperature Range | 0°C (nitration) → 25°C (aminolysis) |
| Waste Generated | 40% reduction vs. stepwise |
Comparative Analysis of Methods
Efficiency and Scalability
- Method 1 (Direct Nitration): Best for large-scale production due to straightforward steps but requires hazardous nitration conditions.
- Method 2 (Sandmeyer): Ideal for lab-scale synthesis of analogs but limited by aniline precursor availability.
- Method 3 (One-Pot): Balances efficiency and safety, suitable for pilot plants.
Chemical Reactions Analysis
4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Scientific Research Applications
4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine is a chemical compound with the molecular formula and a molecular weight of 286.31 g/mol. This compound has applications across chemistry, biology, medicine, and industry.
Scientific Research Applications
This compound serves as a building block in synthesizing complex organic molecules. Its sulfonyl group can form strong interactions with biological targets, making it useful in enzyme inhibition and protein-ligand interaction studies. There is ongoing research exploring its potential as a pharmaceutical intermediate, as its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes. It is also used in the production of specialty chemicals and materials.
Chemistry
- Building Block : Utilized in the synthesis of complex organic molecules.
- Reaction Intermediate : Participates in various chemical reactions such as oxidation, substitution, and hydrolysis.
Biology
- Enzyme Inhibition Studies : The compound is used to study enzyme inhibition.
- Protein-Ligand Interactions : Useful in studying how proteins and ligands interact.
Heterocyclic amine carcinogens: Immunoaffinity purification has been used to study the impact of environmental exposures on the mutagenicity and carcinogenicity of heterocyclic amines .
Medicine
- Pharmaceutical Intermediate : Research is ongoing to explore its potential as a pharmaceutical intermediate.
- Potential Therapeutic Agent : Derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Urea derivatives: Preparation, biological evaluation, and QSAR analysis of urea derivatives have shown antimalarial activity .
Industry
- Specialty Chemicals : Used in the production of specialty chemicals.
- Materials Science : Also used in the production of various materials.
Mechanism of Action
The mechanism of action of 4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine involves its interaction with molecular targets through its sulfonyl and nitro groups. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Heterocyclic Variations
Key Insights :
Substituent Effects on the Benzenesulfonyl Group
Key Insights :
Positional Isomerism of Nitro Group
Key Insights :
- Meta-nitro (C-3) placement minimizes steric hindrance between substituents, favoring synthetic accessibility.
Physicochemical Properties
Biological Activity
4-[(4-Methyl-3-nitrobenzene)sulfonyl]morpholine is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a morpholine ring, which is known for enhancing the pharmacokinetic properties of drugs, and a sulfonyl group that can interact strongly with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound consists of:
- Morpholine Ring : Contributes to its solubility and bioavailability.
- Sulfonyl Group : Facilitates interactions with nucleophilic sites on proteins.
- Nitro Group : May undergo reduction to form reactive intermediates that can interact with biological molecules.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target proteins and enzymes. The sulfonyl group can inhibit enzymatic activity by modifying active sites, while the nitro group can generate reactive species that further engage with cellular components. This dual mechanism allows the compound to exhibit various pharmacological effects.
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. For instance, studies have shown that derivatives of this compound can effectively inhibit Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 44 nM |
| Escherichia coli | 100 µM |
| Proteus mirabilis | 6 µM |
Anti-inflammatory and Analgesic Properties
In addition to its antimicrobial effects, this compound has been explored for its anti-inflammatory and analgesic properties. The presence of the sulfonamide moiety is often linked to reduced inflammation in various models, suggesting potential therapeutic applications in treating inflammatory diseases.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is another area of interest. For example, it has been shown to inhibit bacterial enzymes critical for cell wall synthesis, providing a mechanism for its antibacterial action. Additionally, it may modulate pathways involved in cellular proliferation and apoptosis through protein kinase inhibition.
Case Studies
- Antibacterial Efficacy : A study published in MDPI evaluated several morpholine derivatives for their antibacterial activity using the agar disc-diffusion method. The results indicated that compounds similar to this compound exhibited significant inhibition against multiple strains of bacteria .
- Therapeutic Potential : Another investigation focused on the synthesis of Schiff bases from related sulfonamide compounds revealed promising antibacterial and antifungal activities, suggesting that derivatives could be developed into therapeutic agents .
- Mechanistic Insights : Research on morpholine derivatives highlighted their role in modulating receptor interactions in the central nervous system (CNS), indicating potential applications in treating mood disorders and neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
